molecular formula C11H13NO2 B1407292 Methyl 1-Methylindoline-5-carboxylate CAS No. 1521656-37-0

Methyl 1-Methylindoline-5-carboxylate

Cat. No. B1407292
CAS RN: 1521656-37-0
M. Wt: 191.23 g/mol
InChI Key: DJWDRLHVOWKIMJ-UHFFFAOYSA-N
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Description

“Methyl 1-Methylindoline-5-carboxylate” is a chemical compound with the molecular formula C11H13NO2 . It falls under the category of esters . The CAS Number of this compound is 1521656-37-0 . The molecular weight of this compound is 191.23 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Methyl Nitroindole Carboxylates : Lavrenov et al. (2002) described the transformation of Indoline-2-carboxylic acid into methyl nitroindole carboxylates, highlighting their potential as synthetic intermediates in various chemical reactions (Lavrenov et al., 2002).

  • Characterization of Heterocyclic Derivatives : Peyrot et al. (2001) focused on the synthesis and characterization of new heterocyclic derivatives from 1-Amino-2-methylindoline, elucidating their potential applications in medicinal chemistry (Peyrot et al., 2001).

  • Isoindolin-1-one-3-carboxylic Acid Derivatives : Nieto et al. (2011) studied the synthesis of isoindolin-1-one-3-carboxylates, highlighting their use as valuable synthetic intermediates for biologically active compounds (Nieto et al., 2011).

Biomedical Applications

  • Radioligand for PET Imaging : Pierson et al. (2008) synthesized a novel PET radioligand, [11C]AZ10419369, using a derivative of methyl indole carboxylate, demonstrating its suitability for in vivo visualization of 5-HT1B receptors in the brain, which could aid in psychiatric disorder studies (Pierson et al., 2008).

  • Photorelease of Carboxylic Acids : Sundararajan and Falvey (2005) utilized N-methyl picolinium esters, closely related to methyl indoline carboxylates, to photorelease carboxylic acids and amino acids, demonstrating potential applications in controlled drug delivery (Sundararajan & Falvey, 2005).

Chemical Reactivity and Stability

  • Synthesis of Indoline Derivatives : Ning et al. (2012) synthesized indoline carboxylic acid derivatives, emphasizing the chemical reactivity and stability of these compounds, which are crucial for their applications in various synthetic processes (Ning et al., 2012).

  • Kinetics of Oxidation : Elkhatib et al. (2002) studied the synthesis of 1-amino-2-methylindoline by the Raschig process, focusing on the kinetics of oxidation by chloramine. Understanding such reactions is vital for optimizing synthesis processes (Elkhatib et al., 2002).

Safety and Hazards

“Methyl 1-Methylindoline-5-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If it gets in the eyes, it is recommended to rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 1-methyl-2,3-dihydroindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-6-5-8-7-9(11(13)14-2)3-4-10(8)12/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWDRLHVOWKIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-Methylindoline-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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